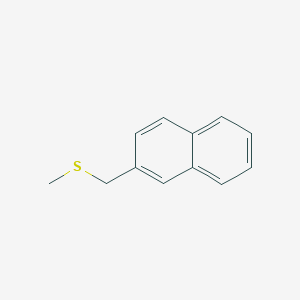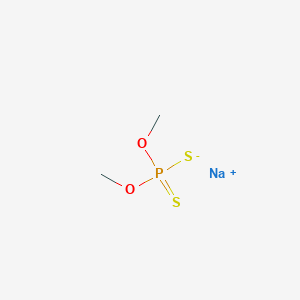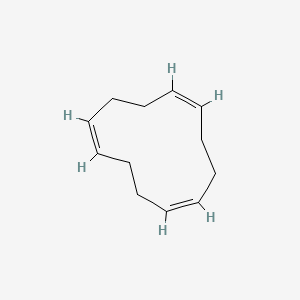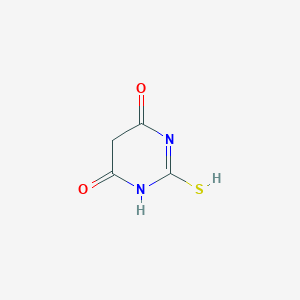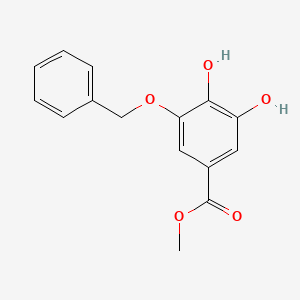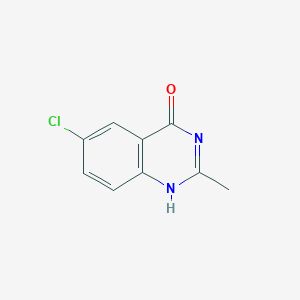
6-chloro-2-methyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The technical specification IEC TS 63342:2022 focuses on the light and elevated temperature-induced degradation (LETID) of crystalline silicon photovoltaic modules. This specification aims to assess the effects of light-induced degradation at elevated temperatures by applying electrical current at higher temperatures.
準備方法
The preparation methods for testing LETID involve the following steps:
Sample Preparation: Three samples are required - one as a control and two for testing. The control sample helps track potential power deviations during simulator measurements.
Equipment Setup: The testing involves an environmental chamber with automatic temperature control, internal air circulation, and minimal condensation. The chamber should maintain temperatures up to 75°C.
Current Injection: The samples undergo current injection to simulate LETID. The current is set to twice the initial short-circuit current minus the initial maximum power point current.
化学反応の分析
The LETID testing does not involve traditional chemical reactions like oxidation or reduction. Instead, it focuses on the degradation mechanisms induced by light and elevated temperatures. The primary degradation mechanism involves the activation of excess carriers due to light or current injection at temperatures above 50°C.
科学的研究の応用
The IEC TS 63342:2022 specification is crucial for the photovoltaic industry. It helps manufacturers and researchers understand the degradation mechanisms of photovoltaic modules under real-world conditions. This knowledge is essential for improving the durability and efficiency of photovoltaic modules, leading to more reliable and long-lasting solar energy systems.
作用機序
The mechanism of action for LETID involves the activation of excess carriers in the photovoltaic modules due to light or current injection at elevated temperatures. This activation leads to degradation, which can be observed over months or years in field conditions. The specification provides a standardized method to detect and measure this degradation in a controlled environment.
類似化合物との比較
The IEC TS 63342:2022 specification is unique in its focus on LETID in crystalline silicon photovoltaic modules. Similar specifications include:
IEC TS 63202-4: This specification provides a method for testing the light-induced degradation of photovoltaic cells.
IEC TS 60904-13: This specification focuses on electroluminescence imaging for detecting defects in photovoltaic modules.
These specifications complement each other by providing comprehensive testing methods for various degradation mechanisms in photovoltaic modules.
特性
IUPAC Name |
6-chloro-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQUCPOLAQEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
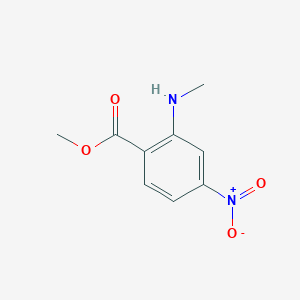
![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
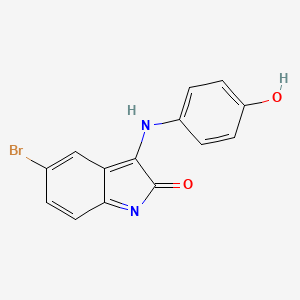
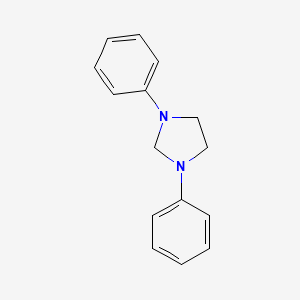
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate](/img/structure/B7771714.png)
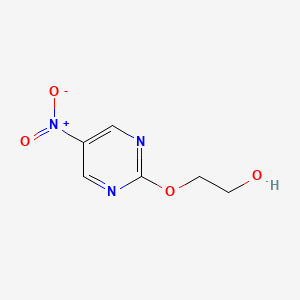
![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)
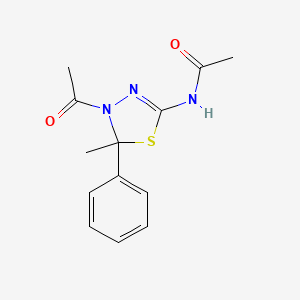
![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)
